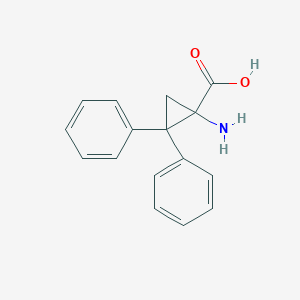
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropane ring, which is known for its strained nature and reactivity, making it a valuable subject for various chemical studies.
Preparation Methods
The synthesis of 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of diazo compounds due to their efficiency in forming cyclopropane rings.
Chemical Reactions Analysis
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The strained nature of the cyclopropane ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in enzyme inhibition or activation, depending on the specific target and conditions.
Comparison with Similar Compounds
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-Aminocyclopropane-1-carboxylic acid and 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid . While these compounds share the cyclopropane ring structure, they differ in their substituents and reactivity. For example, 1-Aminocyclopropane-1-carboxylic acid is known for its role in ethylene biosynthesis in plants, whereas 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is studied for its increased reactivity due to the presence of fluorine atoms .
Properties
CAS No. |
928306-15-4 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-amino-2,2-diphenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H15NO2/c17-16(14(18)19)11-15(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,19) |
InChI Key |
AUZFRIGVWQECQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















